5-Hydroxy-6-methoxy-1-indanone

Beschreibung

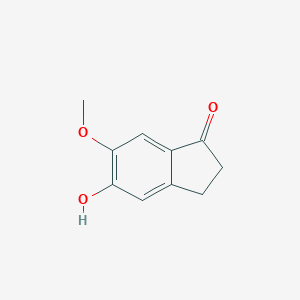

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-hydroxy-6-methoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-13-10-5-7-6(4-9(10)12)2-3-8(7)11/h4-5,12H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACECGHQDQWBTBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CCC(=O)C2=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10563757 | |

| Record name | 5-Hydroxy-6-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127399-78-4 | |

| Record name | 5-Hydroxy-6-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-6-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Hydroxy 6 Methoxy 1 Indanone and Its Indanone Scaffold

Established Synthetic Routes for the Indanone Core Structure

The synthesis of the indanone scaffold can be achieved through several classical and modern chemical transformations. These methods often involve intramolecular cyclization reactions of appropriately substituted precursors.

Friedel-Crafts Acylation Approaches to Indanones

Intramolecular Friedel-Crafts acylation is a cornerstone in the synthesis of 1-indanones. nih.govchemistryjournals.net This reaction typically involves the cyclization of 3-arylpropionic acids or their corresponding acyl chlorides. nih.gov The direct cyclization of 3-arylpropionic acids is often preferred due to its atom economy, producing water as the sole byproduct. nih.gov However, this method can necessitate harsh reaction conditions, such as high temperatures and the use of strong acids like polyphosphoric acid (PPA), sulfuric acid, or methanesulfonic acid (MSA). nih.govresearchgate.net

A notable example is the synthesis of 5-hydroxy-1-indanone (B188539) from (3-hydroxyphenyl)propionic acid, which has been achieved using a molten mixture of aluminum chloride and sodium chloride at high temperatures or with polyphosphoric acid and other acids. guidechem.com A more efficient route to 6-hydroxy-5-methoxy-1-indanone (B192822) involves the cyclization of 3-(3-hydroxy-4-methoxyphenyl)propionic acid using trifluoromethanesulfonic acid (TFMSA), which can achieve a high yield of 95%. Lewis acids such as aluminum chloride are also commonly employed to catalyze the cyclization of acid chlorides. google.com

The choice of catalyst and reaction conditions is crucial for the success of the Friedel-Crafts acylation. For instance, lanthanide triflates, like Yb(OTf)₃, have been used to catalyze the acylation of substituted benzenes. chemistryjournals.net The combination of a catalyst like Hf(OTf)₄ with trifluoromethanesulfonic acid has been shown to accelerate the reaction significantly. chemistryjournals.net

Table 1: Examples of Friedel-Crafts Acylation for Indanone Synthesis

| Precursor | Catalyst/Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-(3-hydroxy-4-methoxyphenyl)propionic acid | Trifluoromethanesulfonic acid (TFMSA) | 0–20°C, 2.5 hours | 6-Hydroxy-5-methoxy-1-indanone | 95% | |

| 5-methoxy-1-indanone (B147253) | Aluminum chloride (AlCl₃) | Reflux in benzene (B151609) for 5 hours | 5-Hydroxy-1-indanone | 90% | chemicalbook.com |

| Anisole and 3-chloropropionyl chloride | AlCl₃/LiCl | Room temperature, then 100-170°C | 5-Hydroxy-1-indanone | 84.5-86.5% | google.com |

| 3-Arylpropionic acids | Tb(OTf)₃ | 250 °C in o-chlorobenzene | Substituted 1-indanones | Up to 74% | beilstein-journals.org |

| Substituted benzenes | Yb(OTf)₃ | Not specified | Acylated benzenes | 93% | chemistryjournals.net |

Nazarov Cyclization Strategies for Indanone Synthesis

The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones, including indanones, from divinyl ketones. researchgate.net This electrocyclic reaction is typically promoted by a Lewis acid or a protic acid. researchgate.netorganic-chemistry.org The reaction proceeds through a pentadienyl cation intermediate, which undergoes a 4π-electrocyclization. researchgate.net

This strategy has been successfully applied to the synthesis of various indanone derivatives. researchgate.net For example, chalcones can be cyclized to indanones using trifluoroacetic acid (TFA) under conventional heating or microwave irradiation. preprints.org A greener approach involves the use of the eco-friendly solvent 4-methyltetrahydropyran (4-MeTHP) with a Lewis acid like BF₃OEt₂. preprints.org

Catalytic and asymmetric versions of the Nazarov cyclization have also been developed, expanding the scope and utility of this reaction. researchgate.net For instance, Cu(II) triflate has been used to catalyze the tandem Nazarov cyclization and electrophilic fluorination of α,β-unsaturated arylketones. beilstein-journals.org Dicationic iridium(III) complexes have also been employed for the synthesis of functionalized 1-indanones under mild conditions. beilstein-journals.org

Table 2: Nazarov Cyclization Approaches to Indanones

| Substrate | Catalyst/Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Chalcones | Trifluoroacetic acid (TFA) | Conventional heating or microwave irradiation | Indanones | preprints.org |

| Chalcone (B49325) DMU135 | BF₃OEt₂ | In 4-methyltetrahydropyran (4-MeTHP) | Indanone DMU5401 | preprints.org |

| α,β-Unsaturated arylketones | Cu(II) triflate, N-fluorobenzenesulfonimide (NFSI) | Not specified | Fluorine-containing 1-indanone (B140024) derivatives | beilstein-journals.org |

| Substituted dienones | Iridium(III) catalyst, AgSbF₆ | Mild conditions | Functionalized 1-indanones | beilstein-journals.org |

| Phenylalkynes and aldehydes | SbF₅, EtOH | Not specified | trans-2,3-disubstituted indanones | organic-chemistry.org |

Cyclization of Methoxy-Substituted Precursors to Indanones

The synthesis of methoxy-substituted indanones, which are direct precursors to hydroxy-methoxy indanones like 5-Hydroxy-6-methoxy-1-indanone, often involves the cyclization of appropriately substituted phenylpropionic acids. For instance, 5,6-dimethoxy-1-indanone (B192829) can be synthesized and subsequently demethylated to yield the desired product.

One method involves the cyclization of 3-chloro-3',4'-dimethoxypropiophenone using aluminum chloride in dichloromethane, which can produce a mixture of 5,6-dimethoxy-1-indanone and 6-hydroxy-5-methoxy-1-indanone. The selective isolation of the hydroxy-methoxy impurity can be achieved by adjusting the pH. Subsequent methylation using dimethyl sulfate (B86663) can then convert this intermediate to the fully methylated product.

Another approach starts from 5-methoxy-1-indanone, which can be demethylated using aluminum chloride in benzene to produce 5-hydroxy-1-indanone with a 90% yield. chemicalbook.com

Transition Metal-Catalyzed Carbonylative Cyclization Methods in Indanone Synthesis

Transition metal-catalyzed reactions have emerged as powerful tools for the construction of complex molecules, including indanones. researchgate.net Carbonylative cyclization, in particular, offers a direct route to these cyclic ketones.

Palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides has been shown to be an effective method for preparing indanones. organic-chemistry.orgacs.org This reaction typically employs a palladium(II) acetate (B1210297) catalyst, a ligand such as pyridine, and carbon monoxide gas. acs.org The proposed mechanism involves the oxidative addition of the aryl iodide to a palladium(0) species, followed by CO insertion, intramolecular acylpalladation of the double bond, and subsequent steps to yield the indanone product. acs.org

Nickel catalysts have also been utilized in the carbonylative cyclization of carboxylic acid esters to form 1-indanones with high efficiency. beilstein-journals.org Furthermore, ligand-free palladium-catalyzed carbonylation of vinyl iodides with arylboronic acids provides another route to indenone compounds. bohrium.com

Intramolecular Annulation Reactions for 3-Hydroxy-1-indanones

The synthesis of 3-hydroxy-1-indanones can be achieved through intramolecular annulation reactions. A notable method is the copper-catalyzed intramolecular annulation of 2-ethynylbenzaldehyde (B1209956) derivatives. acs.orgacs.org This protocol is efficient and proceeds under mild conditions to afford 3-hydroxy-1-indanones in good to excellent yields. acs.orgresearchgate.net The use of inexpensive copper iodide as a catalyst makes this method particularly attractive. acs.org

This approach offers a simpler alternative to previously reported methods, such as a palladium-catalyzed olefination followed by an ethylene (B1197577) glycol-promoted aldol-type annulation cascade. acs.org

Green Chemistry Approaches in Indanone Synthesis

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. nih.gov In the context of indanone synthesis, several green chemistry approaches have been explored to minimize the use of hazardous reagents and solvents. rsc.orgresearchgate.net

Microwave-assisted organic synthesis has been applied to the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids, often leading to shorter reaction times and improved yields. nih.gov The use of ionic liquids as recyclable reaction media in combination with metal triflate catalysts also aligns with the principles of green chemistry. beilstein-journals.org

Another green strategy involves the use of L-proline as an environmentally benign catalyst for the intramolecular hydroacylation of 2-vinylbenzaldehydes to produce indanones under metal- and additive-free conditions. rsc.org Furthermore, the use of eco-friendly solvents like 4-methyltetrahydropyran in Nazarov cyclizations represents a move towards more sustainable synthetic practices. preprints.org Catalyst-free reactions in solvents like ethanol (B145695) at reflux have also been developed for the synthesis of indanone-fused compounds. researchgate.net

Targeted Synthesis of this compound and Related Hydroxy/Methoxy (B1213986) Indanones

The targeted synthesis of indanones with specific hydroxyl and methoxy substitution patterns, such as this compound and its isomers, requires careful selection of starting materials and reaction conditions to control regioselectivity.

Specific Protocols for this compound Synthesis

While this compound is recognized as a useful compound in organic synthesis, specific, detailed protocols for its preparation are not extensively documented in readily available literature. scbt.com However, its synthesis can be inferred from established methods for analogous structures. A plausible approach involves the cyclization of a suitably substituted phenylpropionic acid, a common strategy for indanone formation. beilstein-journals.org For instance, the synthesis could potentially start from a catechol derivative, which would provide the necessary oxygenation pattern on the aromatic ring.

Another potential route could be the selective demethylation of 5,6-dimethoxy-1-indanone. The synthesis of 5,6-dimethoxy-1-indanone itself is well-documented, often proceeding from 3-chloro-3',4'-dimethoxypropiophenone in the presence of an acid catalyst. quickcompany.in

Synthetic Pathways to 6-Hydroxy-5-methoxy-1-indanone Isomers

In contrast to its 5-hydroxy-6-methoxy isomer, the synthesis of 6-hydroxy-5-methoxy-1-indanone is well-established, with high-yielding protocols available.

One of the most efficient methods involves the trifluoromethanesulfonic acid (TFMSA)-mediated cyclization of 3-(3-hydroxy-4-methoxyphenyl)propionic acid. This reaction proceeds under mild conditions (0–20°C for 2.5 hours) and affords the desired product in high yield (95%). TFMSA serves as a potent catalyst for the intramolecular electrophilic aromatic substitution.

An alternative pathway to 6-hydroxy-5-methoxy-1-indanone arises during the synthesis of 5,6-dimethoxy-1-indanone, where it is often formed as a significant impurity. quickcompany.in The formation of this hydroxylated impurity is dependent on reaction conditions such as the amount of acid used and the reaction time. quickcompany.in This impurity can be isolated, or its formation can be intentionally favored, providing a viable synthetic route to 6-hydroxy-5-methoxy-1-indanone. For example, in the synthesis of 5,6-dimethoxy-1-indanone from 3-chloro-3',4'-dimethoxypropiophenone using sulfuric acid, a notable amount of 6-hydroxy-5-methoxy-1-indanone can be produced. quickcompany.in

The following table summarizes a selection of synthetic methods for hydroxy- and methoxy-substituted indanones:

| Target Compound | Starting Material(s) | Key Reagents/Conditions | Yield | Reference |

| 6-Hydroxy-5-methoxy-1-indanone | 3-(3-hydroxy-4-methoxyphenyl)propionic acid | Trifluoromethanesulfonic acid (TFMSA), 0–20°C | 95% | |

| 5,6-Dimethoxy-1-indanone | 3-Chloro-3',4'-dimethoxypropiophenone | Sulfuric acid, 55-59°C | Not specified | quickcompany.in |

| 5-Hydroxy-1-indanone | 5-Methoxy-1-indanone | AlCl₃, benzene, reflux | 90% | chemicalbook.com |

| 5-Hydroxy-1-indanone | Anisole, 3-chloropropionyl chloride | AlCl₃/LiCl, dichloromethane, then heat | 84.5% | google.com |

| 4,6-Dibromo-5-hydroxy-1-indanone | 2,6-Dibromophenyl 3-chloropropionate | Lewis acid | Not specified | beilstein-journals.org |

Convergent and Divergent Synthetic Strategies for Functionalized Indanones

The synthesis of functionalized indanones can be approached through both convergent and divergent strategies, allowing for the generation of diverse molecular scaffolds.

Convergent strategies involve the assembly of the indanone core from two or more fragments in a way that the key structural features are introduced late in the synthetic sequence. A notable example is the [2+2+2] cyclotrimerization of alkynes, which can be performed on a solid support to generate highly functionalized indanones. researchgate.net This approach allows for the chemo- and regioselective assembly of the indanone structure. Another convergent method is the palladium-catalyzed annulation of aryl iodides with olefinic alcohols, which provides access to various benzo-fused carbocycles, including indanes.

Divergent strategies , on the other hand, start from a common intermediate that can be elaborated into a variety of different products. For instance, a common indanone core can be functionalized at different positions to create a library of related compounds. The synthesis of polysubstituted indoles from nitroarenes showcases a divergent approach where a -sigmatropic rearrangement of N-oxyenamines leads to a wide array of substitution patterns. nih.gov Similarly, catalyst-controlled divergent reactions can be employed to achieve different products from the same starting materials by simply changing the catalyst or reaction conditions. beilstein-journals.org For example, the reaction of iminamides with diazo compounds under ruthenium catalysis can lead to either indoles or 3H-indoles depending on the specific diazo compound used. beilstein-journals.org

The choice between a convergent and divergent strategy often depends on the desired final products and the availability of starting materials. Convergent syntheses are often more efficient for the preparation of a single, complex target molecule, while divergent syntheses are well-suited for creating libraries of related compounds for applications such as drug discovery.

Advanced Spectroscopic and Computational Analysis in 5 Hydroxy 6 Methoxy 1 Indanone Research

Spectroscopic Characterization Methodologies for Indanone Derivatives

Spectroscopic techniques are indispensable tools for the structural confirmation of newly synthesized molecules. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), often coupled with chromatographic methods, provides a comprehensive chemical picture of indanone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Regioselectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the precise mapping of the molecular framework and the confirmation of regioselectivity in substitution reactions.

In the analysis of indanone derivatives, ¹H NMR spectroscopy reveals the number of different types of protons, their electronic environments, and their proximity to one another. For instance, in a related compound, 5-hydroxy-1-indanone (B188539), the aromatic protons exhibit distinct signals, with a doublet of doublets and a singlet observed in the aromatic region (δ 6.79-7.47 ppm), while the aliphatic protons of the five-membered ring appear as multiplets between δ 2.58 and 3.01 ppm. chemicalbook.com Similarly, for 5-nitro-6-methoxy-1-indanone, the aromatic protons and the methoxy (B1213986) group protons show characteristic signals at δ 7.81 ppm and δ 3.98 ppm, respectively.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carbonyl carbon, aromatic carbons, and aliphatic carbons are indicative of their specific bonding and electronic environment. For example, in a series of 5-aryl-2,3-dihydro-1H-inden-1-one derivatives, the carbonyl carbon typically appears around δ 206-207 ppm. researchgate.net The specific substitution pattern on the aromatic ring of 5-Hydroxy-6-methoxy-1-indanone can be definitively established by analyzing the coupling patterns and chemical shifts in both ¹H and ¹³C NMR spectra.

Table 1: Representative ¹H NMR and ¹³C NMR Data for Substituted Indanones

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 5-Hydroxy-1-indanone | 2.58-3.01 (m, 4H, aliphatic), 6.79-7.47 (m, 3H, aromatic) | Not explicitly provided | chemicalbook.com |

| 5-Nitro-6-methoxy-1-indanone | 3.98 (s, 3H, OCH₃), 7.81 (s, 1H, aromatic) | Not explicitly provided | |

| 3-Hydroxy-6-methoxy-2,3-dihydro-1H-inden-1-one | 2.62 (dd, 1H), 3.12 (dd, 1H), 3.85 (s, 3H, OCH₃), 5.38 (dd, 1H), 7.14 (d, 1H), 7.25 (dd, 1H), 7.59 (d, 1H) | 47.8, 55.7, 69.0, 104.4, 124.4, 126.9, 137.8, 148.2, 160.9, 203.6 | acs.org |

| 3-Hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one | 2.25 (s, 1H), 2.58 (dd, 1H), 3.09 (dd, 1H), 3.91 (s, 3H, OCH₃), 3.98 (s, 3H, OCH₃), 5.34 (dd, 1H), 7.12 (d, 2H) | 47.4, 56.2, 56.4, 68.4, 103.5, 106.6, 129.5, 150.3, 151.0, 155.9, 201.8 | acs.org |

Infrared (IR) Spectroscopy in Indanone Research

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the context of this compound, IR spectroscopy is crucial for confirming the presence of the key carbonyl (C=O), hydroxyl (-OH), and methoxy (C-O) functionalities.

Mass Spectrometry (MS) Applications in Indanone Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming its elemental composition.

Electron ionization (EI) and electrospray ionization (ESI) are common ionization methods used for indanone derivatives. researchgate.netscirp.org The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can be particularly informative for structural elucidation. For example, studies on 2-arylidene-1-indanone derivatives have shown common fragmentation pathways, including retro-aldol reactions and losses of small molecules like carbon monoxide. nih.gov The presence and nature of substituents on the indanone ring influence these fragmentation pathways, allowing for the differentiation of isomers. researchgate.netnih.gov The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (178.18 g/mol ) and characteristic fragment ions resulting from the loss of groups such as a methyl radical from the methoxy group or a molecule of carbon monoxide. scbt.com

Chromatographic Techniques for Purity Assessment and Isomer Quantification

Chromatographic techniques are essential for assessing the purity of synthesized compounds and for separating and quantifying isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used for this purpose in indanone research.

HPLC is a versatile technique for separating mixtures of compounds. Reversed-phase HPLC, often using a C18 column, is commonly employed for the analysis of indanone derivatives. sci-hub.sesielc.com The purity of a sample can be determined by the presence of a single major peak in the chromatogram. HPLC methods can be optimized to separate closely related isomers, which is critical when a synthesis may yield a mixture of products. researchgate.netnih.gov For instance, during the synthesis of 5,6-dimethoxy-1-indanone (B192829), 6-hydroxy-5-methoxy-1-indanone (B192822) can emerge as a process-related impurity, and its separation and quantification are crucial for quality control. HPLC methods are also scalable for preparative separations to isolate pure compounds. sielc.com

GC, particularly when coupled with mass spectrometry (GC-MS), is another powerful tool for the analysis of volatile and thermally stable indanone derivatives. It allows for the separation of compounds based on their boiling points and interactions with the stationary phase, with subsequent identification by their mass spectra. researchgate.net

Computational Chemistry and Energetic Studies of Indanone Systems

Computational chemistry provides valuable insights into the molecular properties of indanone systems, complementing experimental data and aiding in the interpretation of spectroscopic results.

Quantum Chemical Calculations for Molecular Structure and Conformational Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict the three-dimensional structure, electronic properties, and vibrational frequencies of molecules. nih.govresearchgate.netrjptonline.org For this compound, DFT calculations can be used to determine the most stable conformation of the molecule. The orientation of the methoxy group relative to the aromatic ring can be investigated to identify the global energy minimum structure. researchgate.net

These computational models can also predict NMR chemical shifts and IR vibrational frequencies, which can then be compared with experimental data to validate the proposed structure. bohrium.com Furthermore, calculations of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps can provide insights into the reactivity of the molecule. researchgate.net Energetic studies, combining experimental calorimetry with high-level ab initio calculations, can determine the standard molar enthalpies of formation, providing fundamental thermodynamic data for these compounds. researchgate.netmdpi.com

Table 2: Key Computational and Energetic Parameters for Indanone Derivatives

| Compound | Computational Method | Calculated Property | Significance | Reference |

|---|---|---|---|---|

| 6-methoxy-1-indanone (B23923) | G3(MP2)//B3LYP | Gas-phase enthalpy of formation, conformational analysis | Identified two stable conformations and provided thermodynamic data. | researchgate.net |

| 5,6-dimethoxy-1-indanone | G3(MP2)//B3LYP | Gas-phase enthalpy of formation, conformational analysis | Revealed four stable conformations and quantified the energetic effect of the methoxy groups. | researchgate.net |

| 2-benzylidene-1-indanone (B110557) derivatives | DFT (B3LYP/6-31G(d)) | EHOMO, ELUMO, energy gap, MEP | Correlated quantum chemical parameters with biological activity. | researchgate.net |

| 1-indanone (B140024) derivatives | DFT (CAM-B3LYP/6-311+G(d,p)) | Optimized structure, vertical electronic excitations | Investigated solvent effects on optical properties. | nih.gov |

Thermochemical Investigations: Enthalpies of Formation, Combustion, and Sublimation of Indanones

The thermodynamic properties of indanone derivatives are crucial for understanding their stability and reactivity. Experimental and computational studies have been conducted to determine the standard molar enthalpies of formation (ΔfH°), combustion (ΔcH°), and sublimation (ΔsubH°) for several substituted indanones. These investigations primarily utilize techniques such as static-bomb combustion calorimetry to measure combustion energies and Calvet microcalorimetry or the Knudsen effusion method to determine enthalpies of sublimation and vaporization. mdpi.comresearchgate.netresearchgate.net

From these experimental values, the gas-phase enthalpies of formation can be derived, which provide insight into molecular stability absent of crystalline lattice effects. researchgate.net For instance, a synergistic experimental and computational study on methoxy-substituted indanones provided precise thermochemical data. mdpi.comresearchgate.net The experimental massic energy of combustion for 5-methoxy-1-indanone (B147253) was determined, leading to a calculated standard molar enthalpy of combustion.

High-level ab initio calculations, such as the G3(MP2)//B3LYP level of theory, have been employed to complement experimental findings and have shown good agreement, particularly for gas-phase enthalpies of formation. researchgate.netresearchgate.net These combined methodologies ensure the reliability of the thermochemical data essential for evaluating the energetic effects of substituents on the indanone core. mdpi.comresearchgate.net

Table 1: Experimental Thermochemical Data for Selected Indanone Derivatives

| Compound | Standard Molar Enthalpy of Formation (gas, ΔfH°(g)) (kJ/mol) | Standard Molar Enthalpy of Combustion (condensed, ΔcH°) (kJ/mol) | Standard Molar Enthalpy of Sublimation (ΔsubH°) (kJ/mol) |

| 1-Indanone | -64.0 ± 3.8 researchgate.net | Not Specified | Not Specified |

| 4-Methoxy-1-indanone (B81218) | -247.8 ± 2.3 | Not Specified | Not Specified |

| 5-Methoxy-1-indanone | -251.3 ± 2.3 | -4650.3 ± 3.5 | Value determined via Knudsen effusion mdpi.com |

| 6-Methoxy-1-indanone | Value reported researchgate.netresearchgate.net | Value determined researchgate.net | Value determined researchgate.net |

| 6-Hydroxy-1-indanone (B1631100) | Value derived researchgate.net | Value determined researchgate.net | Value determined researchgate.net |

| 7-Hydroxy-1-indanone (B1662038) | Value derived researchgate.net | Value determined researchgate.net | Value determined researchgate.net |

Note: The table presents a selection of available data. Direct experimental values for this compound are not specified in the searched literature, but data from related isomers provide a basis for understanding its energetic properties.

Analysis of Positional Isomerism and Substituent Effects on Energetic Properties in Indanones

The position and nature of substituents on the indanone ring significantly influence the molecule's energetic properties. Studies comparing different isomers allow for the rationalization of relationships between crystalline structure, thermodynamic properties, and the electronic effects of the substituents. mdpi.comresearchgate.net

The effect of the methoxy group's position has been a subject of detailed analysis. Computational studies on 4-methoxy- and 5-methoxy-1-indanone indicated that while positional isomerism has a minimal impact on their gas-phase enthalpies of formation, it does alter conformational stability and can lead to differences in combustion enthalpies due to varied molecular stability in the condensed phase. For example, the gas-phase enthalpy of formation for 4-methoxy-1-indanone was found to be -247.8 ± 2.3 kJ/mol, while the 5-methoxy isomer was slightly more stable at -251.3 ± 2.3 kJ/mol. However, another computational study reported nearly identical theoretical gas-phase enthalpies of formation for 4-methoxy- and 5-methoxy-indanones (-219.1 ± 3.3 kJ·mol−1 and -220.3 ± 3.3 kJ·mol−1, respectively). mdpi.com

The type of substituent also plays a critical role. The presence of a methoxy group has been shown to decrease the gas-phase enthalpy of formation by approximately 153 kJ·mol−1 relative to the unsubstituted indanone core. researchgate.netresearchgate.netgrafiati.com In contrast, a methyl group results in a smaller decrease of about 35 kJ·mol−1. researchgate.netresearchgate.netgrafiati.com Similarly, the energetic effects of a hydroxyl group have been evaluated by comparing 6- and 7-hydroxy-1-indanones, revealing that the position of the -OH group has a profound impact on thermodynamic stability, largely due to intramolecular interactions. researchgate.net This structure-property relationship approach is a powerful tool for tuning the electronic and energetic properties of indanone derivatives. nih.gov

Intramolecular Interactions and Stability Analysis (e.g., Hydrogen Bonding) within Indanone Structures

A clear demonstration of this effect is seen in the comparative study of 6-hydroxy-1-indanone and 7-hydroxy-1-indanone. researchgate.net Both experimental and theoretical results show that 7-hydroxy-1-indanone is thermodynamically more stable in the gaseous phase than the 6-hydroxy isomer. researchgate.net This increased stability is attributed to the formation of a strong intramolecular hydrogen bond between the hydroxyl proton at position 7 and the carbonyl oxygen at position 1. researchgate.net This interaction creates a rigid, planar, six-membered ring system. researchgate.netmdpi.com In contrast, such an intramolecular hydrogen bond is not possible in the 6-hydroxy isomer, which was found to exist in two stable conformations. researchgate.netresearchgate.net

For the titular compound, this compound, a similar stabilizing intramolecular hydrogen bond is expected to form between the hydroxyl group at the 5-position and the carbonyl oxygen. This would create a stable six-membered quasi-aromatic ring, significantly influencing the compound's structure and energetic profile. The stability conferred by such hydrogen bonds can be substantial, with energies for similar Ar-O-H∙∙∙O=C systems ranging from 5.4 to 15.4 kcal/mol. mdpi.com

Computational Modeling and Prediction of Molecular Properties for Indanone Derivatives

Computational chemistry is an indispensable tool in the study of indanone derivatives, providing deep insights that complement and guide experimental work. mdpi.comresearchgate.net High-level quantum chemical calculations, including Density Functional Theory (DFT) with functionals like B3LYP and composite methods such as G3(MP2)//B3LYP, are frequently used to predict and validate molecular properties. mdpi.comresearchgate.netdergipark.org.tr

These computational approaches have been successfully applied to:

Determine Molecular Structures and Conformations: Modeling can establish the most stable geometric conformations of indanone derivatives. For example, computational studies identified the co-existence of two stable conformations for 6-methoxy-1-indanone and four for 5,6-dimethoxy-1-indanone. researchgate.net For 7-hydroxy-1-indanone, calculations confirmed a planar structure stabilized by a strong intramolecular hydrogen bond, providing precise bond distances and angles. researchgate.net

Predict Thermochemical Data: As mentioned previously, computational methods provide reliable estimates of gas-phase standard molar enthalpies of formation, which show excellent agreement with experimental data derived from calorimetry. researchgate.netresearchgate.net This predictive power is valuable when experimental data is unavailable. mdpi.com

Analyze Electronic Properties: Quantum chemical parameters such as the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the HOMO-LUMO energy gap can be calculated. dergipark.org.tr These parameters are used to understand the electronic structure and reactivity of the molecules and have been correlated with their biological activity in some studies. dergipark.org.trdergipark.org.tr Molecular electrostatic potential (MEP) maps can also be generated to visualize electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. dergipark.org.trdergipark.org.tr

Investigate Reaction Mechanisms: Computational modeling allows for the exploration of potential reaction pathways, such as the intramolecular proton transfer in 7-hydroxy-1-indanone, which was found to be energetically unfavorable. researchgate.net

Pharmacological and Biological Research on 5 Hydroxy 6 Methoxy 1 Indanone and Indanone Derivatives

Antiviral Activities of Indanone Compounds

The indanone core is a feature of various molecules with demonstrated antiviral properties. nih.gov Research has particularly highlighted the potential of thiosemicarbazone (TSC) derivatives of indanones in combating viral infections.

A notable example involves 1-indanone (B140024) thiosemicarbazone derivatives, which have been synthesized and evaluated for their activity against Bovine Viral Diarrhea Virus (BVDV), a surrogate model for the Hepatitis C Virus (HCV). nih.gov One such derivative, thiosemicarbazone 2m, demonstrated potent anti-BVDV activity with a selectivity index (SI) of 80.29, significantly higher than that of the reference drug ribavirin (B1680618) (SI=11.64). nih.gov This finding suggests the potential of these thiosemicarbazones as antiviral agents against other related viruses within the Flaviviridae family, including HCV. nih.gov

Further studies have focused on 5,6-dimethoxy-1-indanone (B192829) TSC, which has shown greater efficacy against BVDV than ribavirin. conicet.gov.ar Researchers have also investigated the anti-HCV activity of two TSCs derived from 5,6-dimethoxy-1-indanone in HCV replicon systems. conicet.gov.ar The results indicated that the antiviral activity of these TSCs involves the inhibition of non-structural viral proteins. conicet.gov.ar Specifically, 5,6-dimethoxy-1-indanone TSC was previously identified as an inhibitor of the viral RNA polymerase of BVDV. conicet.gov.ar The investigation of both full-length and subgenomic HCV replicon systems helps to distinguish whether the antiviral action targets structural or non-structural proteins. conicet.gov.ar

In a different vein of antiviral research, chalcone (B49325) derivatives containing an indanone moiety have been synthesized and tested for their activity against the Tobacco Mosaic Virus (TMV). acs.org Among the synthesized compounds, N2 and N7 showed good therapeutic activities against TMV, with EC50 values of 70.7 and 89.9 μg/mL, respectively, which were better than the control, ningnanmycin (B12329754) (158.3 μg/mL). acs.org

Antibacterial and Antimicrobial Properties of Indanone Derivatives

Indanone derivatives have demonstrated a broad spectrum of antibacterial and antimicrobial activities. nih.govrjptonline.org These compounds have been effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. rjptonline.orgresearchgate.net

In one study, substituted indanone acetic acid derivatives were synthesized and screened for their antimicrobial properties. rjptonline.org The para-fluorophenyl substituted derivative (5f) showed significant antibacterial activity, while the ortho-methoxyphenyl derivative (5d) exhibited notable antifungal activity against Candida albicans and Aspergillus niger. rjptonline.org

Another study investigated 1-indanone chalcones and their 2,4-dinitrophenylhydrazone derivatives. researchgate.net These compounds were tested against a panel of five Gram-positive and eight Gram-negative bacteria, showing zones of inhibition ranging from 10 to 28 mm. researchgate.net The hydrazone derivatives were often more active than their chalcone precursors, with compound 1b being particularly effective against Gram-negative bacteria like Pseudomonas aeruginosa and Salmonella typhimurium, with minimum inhibitory concentrations (MICs) between 15.6 and 31.3 µg/ml. researchgate.net

Furthermore, a series of novel indanone chalcones were synthesized and evaluated for their antimicrobial activity. sci-hub.se Compounds 5a, 5c, 5e, 5f, 5h, 5j, 5n, and 5o demonstrated good activity against the tested fungal organisms. sci-hub.se Research on aurone (B1235358) and indanone derivatives also revealed that they can strongly inhibit the growth of Gram-positive bacteria, with the introduction of electron-withdrawing groups or hydroxyl groups enhancing their activity. researchgate.net

| Compound Type | Key Findings | Organisms Tested | Reference |

|---|---|---|---|

| Substituted indanone acetic acid derivatives | Para-fluorophenyl derivative (5f) showed marked antibacterial potency. Ortho-methoxyphenyl derivative (5d) had better antifungal activity. | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi, Candida albicans, Aspergillus niger | rjptonline.org |

| 1-Indanone chalcones and their 2,4-Dinitrophenylhydrazone derivatives | Hydrazone derivatives were often more active. Compound 1b was most active against Gram-negative bacteria (MICs 15.6-31.3 µg/ml). | Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and Salmonella typhimurium. | researchgate.net |

| Novel indanone chalcones | Several derivatives (5a, 5c, 5e, 5f, 5h, 5j, 5n, 5o) showed good antifungal activity. | Fungal organisms | sci-hub.se |

| Aurone and indanone derivatives | Strong inhibition of Gram-positive bacteria. Electron-withdrawing or hydroxyl groups improved activity. | C. albicans, E. coli, S. aureus | researchgate.net |

Anticancer and Cytotoxic Studies with Indanone Scaffolds

The indanone scaffold is a promising framework for the development of new anticancer agents. nih.govbeilstein-journals.org Derivatives of indanone have shown significant cytotoxic activity against various human cancer cell lines. beilstein-journals.orgnih.govtudublin.ie

For instance, 2-benzylidene-1-indanones have demonstrated strong cytotoxicity against breast (MCF-7), colon (HCT), leukemia (THP-1), and lung (A549) cancer cell lines, with IC50 values in the nanomolar range (10–880 nM). beilstein-journals.org These compounds also showed potent inhibition of tubulin polymerization, with IC50 values between 0.62 and 2.04 µM. beilstein-journals.org

In the context of colorectal cancer, a series of 3-arylindanone derivatives were designed as tubulin polymerization inhibitors. nih.gov The enantiomerically pure (R)-9k exhibited sub-micromolar potency against three colorectal cancer cell lines, induced G2/M phase cell cycle arrest and apoptosis, and inhibited clonogenesis and tumor cell migration. nih.gov Notably, (R)-9k was 14–38 times more potent against these cell lines than the standard chemotherapy drug 5-fluorouracil (B62378) and showed a better safety profile. nih.gov

Furthermore, thiazolyl hydrazone derivatives of 1-indanone have been evaluated for their antineoplastic activity against colon cancer cell lines. nih.gov Four compounds showed promising anticancer activity, with IC50 values ranging from 0.41 ± 0.19 to 6.85 ± 1.44 μM. nih.gov The compound N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6) was found to be more effective than the approved drug irinotecan (B1672180) against HT-29, COLO 205, and KM 12 colon cancer cells. nih.gov Mechanistic studies revealed that ITH-6 arrests the cell cycle in the G2/M phase and induces apoptosis by inhibiting tubulin polymerization. nih.gov

Hybrid molecules incorporating the indanone scaffold have also been explored. tudublin.iersc.org A 4,5,6-trimethoxyindanone-estradiol hybrid was found to be more potent against MCF-7 breast cancer cells than its chalcone–estradiol precursor. rsc.org Similarly, coupling an indan-1-one with another bioactive fragment yielded a novel chemical scaffold with significantly increased bioactivity against several cancer cell lines. tudublin.ie

| Compound Type | Cancer Cell Lines | Key Findings | Reference |

|---|---|---|---|

| 2-Benzylidene-1-indanones | MCF-7 (breast), HCT (colon), THP-1 (leukemia), A549 (lung) | Strong cytotoxicity (IC50: 10–880 nM) and inhibition of tubulin polymerization (IC50: 0.62–2.04 µM). | beilstein-journals.org |

| (R)-9k (3-arylindanone derivative) | Colorectal cancer cell lines | Sub-micromolar potency, induced G2/M arrest and apoptosis. 14–38 times more potent than 5-fluorouracil. | nih.gov |

| ITH-6 (thiazolyl hydrazone derivative) | HT-29, COLO 205, KM 12 (colon) | More effective than irinotecan (IC50: 0.41 ± 0.19 to 6.85 ± 1.44 μM). Arrested cell cycle at G2/M phase. | nih.gov |

| 4,5,6-trimethoxyindanone-estradiol hybrid | MCF-7 (breast) | More potent than its chalcone–estradiol precursor. | rsc.org |

Neuroprotective and Central Nervous System Applications of Indanones

Indanone derivatives have emerged as a significant class of compounds in the search for treatments for neurodegenerative disorders, particularly Alzheimer's disease. researchgate.netnih.gov Their ability to interact with key enzymes and receptors in the central nervous system makes them promising candidates for developing multi-target-directed ligands. nih.govnih.gov

Cholinesterase Enzyme Inhibition for Alzheimer's Disease Research

A primary strategy in Alzheimer's disease therapy is the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), to increase acetylcholine (B1216132) levels in the brain. bohrium.com Numerous studies have demonstrated the potent cholinesterase inhibitory activity of indanone derivatives. nih.govbohrium.comnih.gov

A series of indanone derivatives with aminopropoxy benzyl (B1604629)/benzylidene moieties were designed and synthesized, showing inhibitory potencies (IC50 values) ranging from 0.12 to 11.92 μM for AChE and 0.04 to 24.36 μM for BChE. nih.gov Compound 5c was the most potent AChE inhibitor (IC50 = 0.12 μM), while compound 7b was the most potent BChE inhibitor (IC50 = 0.04 μM). nih.gov

In another study, compounds 9 and 14 from a series of indanone derivatives exhibited strong AChE inhibitory activity with IC50 values of 14.8 nM and 18.6 nM, respectively, comparable to donepezil (B133215). nih.gov These compounds also significantly inhibited Aβ aggregation and could cross the blood-brain barrier in vitro. nih.gov

Furthermore, a novel series of indanone-1-benzyl-1,2,3,6-tetrahydropyridin hybrids were developed as dual inhibitors of AChE and monoamine oxidase B (MAO-B). worktribe.com The optimal compound, A1, showed excellent AChE inhibition (IC50 = 0.054 ± 0.004 μM) and demonstrated significant cognitive and spatial memory improvements in a mouse model of Alzheimer's disease. worktribe.com

| Compound Series | Most Potent AChE Inhibitor (IC50) | Most Potent BChE Inhibitor (IC50) | Reference |

|---|---|---|---|

| Indanone derivatives with aminopropoxy benzyl/benzylidene moieties | Compound 5c (0.12 μM) | Compound 7b (0.04 μM) | nih.gov |

| Indanone derivatives (Li et al.) | Compound 9 (14.8 nM) | - | nih.gov |

| Indanone-1-benzyl-1,2,3,6-tetrahydropyridin hybrids | Compound A1 (0.054 ± 0.004 μM) | - | worktribe.com |

Modulation of Monoamine Oxidase Activity by Indanone Derivatives

Monoamine oxidases (MAO-A and MAO-B) are enzymes that play a crucial role in the metabolism of amine neurotransmitters. beilstein-journals.org Inhibitors of MAO, particularly MAO-B, are used in the treatment of neurodegenerative diseases like Parkinson's disease. beilstein-journals.orgnih.gov Indanone derivatives have been identified as effective and selective MAO-B inhibitors. beilstein-journals.orgmdpi.com

Studies on C6-substituted 1-indanones have shown them to be effective and selective MAO-B inhibitors. beilstein-journals.org Conversely, C5 substituted derivatives have also been investigated. beilstein-journals.org For example, 2-benzylidene-1-indanone (B110557) derivatives have been evaluated for their MAO-B inhibitory activity, with docking studies indicating that the indanone moiety binds within the substrate cavity of the enzyme. mdpi.com

A study of 2-heteroarylidene-1-indanone derivatives also explored their MAO activity. mdpi.com Arylidene indanones with a 5,6-dihydroxy substitution pattern showed selective inhibition of MAO-B, with an IC50 of 7.50 μM for compound 16a. rsc.org In contrast, a 5-methoxy-6-hydroxy substitution diminished this activity. rsc.org

Adenosine Receptor Antagonism for Neurological Conditions

Adenosine receptors, particularly the A1 and A2A subtypes, are implicated in various neurological conditions, including Parkinson's disease. nih.govthieme-connect.com Antagonists of these receptors are being explored as potential non-dopaminergic treatments. nih.gov

Research has focused on 2-benzylidene-1-indanone derivatives as A1 and A2A receptor antagonists. nih.govthieme-connect.comnih.gov One study found that hydroxy substitution at the C4 position of ring A and meta (3') or para (4') substitution on ring B of the 2-benzylidene-1-indanone scaffold is favorable for A1 receptor activity. nih.govthieme-connect.com Substitution at the meta (3') position of ring B with chlorine resulted in a highly potent and selective A2A receptor antagonist. nih.govthieme-connect.com

A subsequent study investigated methoxy-substituted 2-benzylidene-1-indanone derivatives to enhance A1 and A2A receptor affinity. nih.gov These modifications led to compounds with improved affinity in the nanomolar range. nih.gov

General Neuroprotective Effects of Indanone Structures

The indanone core is a key feature of several compounds developed for the treatment of neurodegenerative diseases. beilstein-journals.orgnih.gov Donepezil, a well-known drug for Alzheimer's disease, is derived from the indanone structure, which has spurred considerable scientific interest in this chemical class. nih.gov Indanone derivatives have shown a strong affinity for enzymes implicated in the pathophysiology of various neurological disorders. nih.gov By inhibiting these enzymes, they can increase the levels of crucial neuroprotective brain chemicals like norepinephrine, serotonin, and dopamine. nih.gov

Research has demonstrated that indanone derivatives can modulate the activity of both monoamine oxidases (MAO-A and MAO-B) and acetylcholinesterase (AChE), enzymes that are key targets in the management of neurodegenerative conditions. nih.gov For instance, certain derivatives have exhibited potent inhibition of AChE, with some being significantly more potent than donepezil. researchgate.net

Further studies have focused on creating hybrid molecules that combine the indanone core with other pharmacologically active fragments to enhance neuroprotective efficacy. rsc.orgacs.orgnih.govscilit.comresearcher.life For example, a series of indanone and piperidine (B6355638) hybrids were synthesized and showed superior neuroprotective effects in in-vitro models of neuronal cell injury compared to related benzofuranone compounds. acs.orgnih.govscilit.comresearcher.life One particular compound from this series not only displayed robust cell viability in an oxygen-glucose deprivation/reperfusion model but also demonstrated the ability to ameliorate ischemia-reperfusion injury in animal models, significantly reducing infarct volume. acs.orgnih.govscilit.comresearcher.life

The substitution pattern on the indanone ring plays a crucial role in its neuroprotective activity. While the 5,6-dimethoxy substitution, as seen in donepezil, is known for efficient interaction with the peripheral anionic site (PAS) of the cholinesterase enzyme, a methoxy (B1213986) group at the 6-position alone has been found to provide a favorable hydrophobic interaction and potent AChE inhibition. rsc.org Conversely, a 5-methoxy-6-hydroxy substitution was observed to decrease the selective inhibition of MAO-B, highlighting the importance of the specific substitution pattern for targeted activity. rsc.org

| Compound Type | Target/Model | Key Findings | Reference |

|---|---|---|---|

| Indanone/Piperidine Hybrids | Oxygen-glucose deprivation/reperfusion (OGD/R) model | Superior neuroprotective effects compared to benzofuranone compounds. | acs.orgnih.govscilit.comresearcher.life |

| 6-Methoxy Indanone Derivative | Acetylcholinesterase (AChE) | Potent AChE inhibition due to hydrophobic interaction. | rsc.org |

| 5-Methoxy-6-hydroxy Indanone Derivative | Monoamine Oxidase B (MAO-B) | Diminished selective inhibition of MAO-B. | rsc.org |

| Arylidene Indanones | Acetylcholinesterase (AChE) and metal chelation | Significant AChE inhibition and good metal-chelating effects. | researchgate.net |

Anti-inflammatory and Analgesic Research Involving Indanones

Indanone and its derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents. beilstein-journals.orgnih.govajrconline.orgsolubilityofthings.comrjptonline.org Research has shown that these compounds can be effective in animal models of inflammation and pain. acharyainstitutes.inacs.org

A series of 2-benzylidene-1-indanone derivatives were synthesized and evaluated for their anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated murine primary macrophages. nih.gov Many of these compounds effectively inhibited the LPS-induced expression of pro-inflammatory cytokines such as IL-6 and TNF-α. nih.gov Further optimization of the lead compounds resulted in derivatives with improved anti-inflammatory activities in vitro and significant therapeutic effects in a mouse model of acute lung injury. nih.gov

In other studies, isoxazole-fused 1-indanone derivatives have been synthesized and shown to possess both anti-inflammatory and antimicrobial properties. beilstein-journals.org The anti-inflammatory activity of these compounds was comparable to the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) in a carrageenan-induced paw edema model in rats. beilstein-journals.org Similarly, certain amino-indanone derivatives have been synthesized and evaluated for their anti-inflammatory and mast cell-stabilizing activities. ajrconline.org For instance, 3-(N-cyclopentyl-N-methyl amino)-inden-1-one was identified as a potent anti-inflammatory agent. ajrconline.org

The analgesic properties of indanone derivatives have also been investigated. acharyainstitutes.ingoogle.com Derivatives of isoxazole-fused indanones that showed moderate anti-inflammatory activity also exhibited good analgesic effects in the hot plate method. acharyainstitutes.in

| Compound Series | Activity | Key Findings | Reference |

|---|---|---|---|

| 2-Benzylidene-1-indanone derivatives | Anti-inflammatory | Inhibited LPS-induced expression of IL-6 and TNF-α. Effective in a mouse model of acute lung injury. | nih.gov |

| Isoxazole fused 1-indanone derivatives | Anti-inflammatory and Analgesic | Activity comparable to indomethacin. Showed good analgesic effects. | beilstein-journals.orgacharyainstitutes.in |

| Amino-indanone derivatives | Anti-inflammatory | 3-(N-cyclopentyl-N-methyl amino)-inden-1-one was a potent anti-inflammatory agent. | ajrconline.org |

Antimalarial Investigations of Indanone Derivatives

The indanone scaffold has emerged as a promising starting point for the development of new antimalarial agents. beilstein-journals.orgnih.govrjptonline.org The structural similarities between indanones and chalcones, a class of compounds with known antimalarial activity, have prompted researchers to explore indanone derivatives for their potential to combat malaria. rsc.org

Hybrid molecules combining the indanone core with a quinoline (B57606) moiety, a key component of the antimalarial drug chloroquine, have been synthesized and investigated. rsc.org These quinolinylmethylidene indanones have shown promise as antimalarial agents. rsc.org In vivo studies in mice infected with Plasmodium berghei demonstrated a notable survival rate for mice treated with certain indanone derivatives. researchgate.net

Further research has focused on synthesizing and evaluating various benzocycloalkanone derivatives, including indanones, as potential antimalarial agents. nih.gov While some of these compounds showed in vitro activity by inhibiting the formation of β-hematin, a crucial process for the malaria parasite, their in vivo efficacy was found to be marginal. nih.gov

Indolone-N-oxides, which contain a nitrone moiety, have also been evaluated for their in vitro activity against fresh clinical isolates of Plasmodium falciparum. nih.gov The parent compound of this series exhibited a geometric mean 50% inhibitory concentration (IC50) of 48.6 nM and was equally effective against both chloroquine-susceptible and chloroquine-resistant isolates. nih.gov Importantly, no significant in vitro interaction was observed between these indolone-N-oxide derivatives and established antimalarial drugs, suggesting a different mechanism of action. nih.gov These compounds were found to inhibit parasite maturation at the ring stage. nih.gov

| Compound Series | Target/Model | Key Findings | Reference |

|---|---|---|---|

| Quinolinylmethylidene indanones | Plasmodium berghei (in vivo) | Showed a notable survival rate in infected mice. | researchgate.net |

| Benzocycloalkanone derivatives | β-hematin formation (in vitro) | Some compounds inhibited β-hematin formation, but had marginal in vivo activity. | nih.gov |

| Indolone-N-oxides | Plasmodium falciparum (in vitro) | Potent activity against chloroquine-susceptible and -resistant strains; inhibited parasite maturation at the ring stage. | nih.gov |

Agricultural Applications: Insecticidal and Fungicidal Properties of Indanone Compounds

The biological activity of indanone derivatives extends beyond medicine into the realm of agriculture, where they have shown potential as insecticides and fungicides. beilstein-journals.orgnih.gov The structural features of these compounds make them effective against various pests and fungal pathogens.

Research has explored the introduction of the indane moiety into the structure of known insecticides, such as chlorantraniliprole (B1668704), to develop new, highly active compounds. researchgate.net A series of chlorantraniliprole derivatives containing an indane group were synthesized and tested for their insecticidal activity against Mythimna separata. researchgate.net One of these compounds exhibited insecticidal activity that was slightly better than that of chlorantraniliprole, indicating that indane-containing derivatives could serve as lead compounds for the development of novel insecticides. researchgate.net

In terms of antifungal properties, isoxazole-fused 1-indanone derivatives have been synthesized and tested against various fungal strains, including Aspergillus niger and Penicillium notatum. beilstein-journals.org Certain derivatives in this series displayed potent antifungal activity. beilstein-journals.org Fused Mannich ketones, a class of compounds that includes indanone derivatives, have also been investigated for their antifungal activity against Candida albicans. nih.gov Specifically, 2-(morpholinomethyl)-1-indanone, a representative fused Mannich ketone with a five-membered saturated ring, demonstrated significant antifungal efficacy. nih.gov The mechanism of action is believed to involve the induction of oxidative stress within the fungal cells. nih.gov

| Application | Compound Series | Target Organism | Key Findings | Reference |

|---|---|---|---|---|

| Insecticidal | Chlorantraniliprole derivatives containing indane | Mythimna separata | Some derivatives showed slightly better activity than chlorantraniliprole. | researchgate.net |

| Fungicidal | Isoxazole fused 1-indanone derivatives | Aspergillus niger, Penicillium notatum | Potent antifungal activity observed for some derivatives. | beilstein-journals.org |

| Fused Mannich ketones (e.g., 2-(morpholinomethyl)-1-indanone) | Candida albicans | Significant antifungal efficacy, likely through induction of oxidative stress. | nih.gov |

Enzyme Interaction and Metabolic Pathway Studies of Indanone Derivatives

The diverse biological activities of indanone derivatives are a direct result of their interactions with various enzymes and their subsequent influence on metabolic pathways. selleckchem.com The indanone structure is a part of the steroid hormone biosynthesis and arachidonic acid metabolism pathways. selleckchem.com

In the context of neurodegenerative diseases, the primary enzyme targets for indanone derivatives are acetylcholinesterase (AChE) and monoamine oxidases (MAO). nih.gov Molecular docking studies have revealed that certain indanone derivatives can bind to both the catalytic active site and the peripheral anionic site of AChE, similar to donepezil. acs.org Kinetic studies have further elucidated the mechanism of inhibition, with some compounds exhibiting mixed-type inhibition of the enzyme. acs.org The interaction with MAO enzymes is also significant, with some derivatives showing selective inhibition of MAO-B. rsc.org

The metabolism of indanone derivatives is another crucial area of research. Some indanone-based acetylcholinesterase inhibitors are designed to be metabolized primarily through non-oxidative pathways, avoiding the cytochrome P450 enzyme system. google.com This metabolic profile is advantageous as it can reduce the likelihood of drug-drug interactions, a significant concern for patients with chronic diseases who may be taking multiple medications. google.com

Furthermore, the antifungal activity of certain indanone derivatives, specifically fused Mannich ketones, has been linked to their ability to induce oxidative stress, which is a metabolic response. nih.gov Transcript profiling of Candida albicans cells exposed to these compounds revealed a transcriptional response characteristic of oxidative stress. nih.gov

| Compound Type | Enzyme/Pathway | Key Findings | Reference |

|---|---|---|---|

| Indanone derivatives | Acetylcholinesterase (AChE) | Bind to both catalytic and peripheral sites; exhibit mixed-type inhibition. | acs.org |

| Indanone derivatives | Monoamine Oxidase (MAO) | Some derivatives show selective inhibition of MAO-B. | rsc.org |

| Indanone-based AChE inhibitors | Cytochrome P450 | Designed for non-oxidative metabolism to minimize drug-drug interactions. | google.com |

| Fused Mannich ketones | Oxidative Stress Pathway (C. albicans) | Induce a transcriptional response typical of oxidative stress. | nih.gov |

Structure Activity Relationship Sar Studies of 5 Hydroxy 6 Methoxy 1 Indanone Analogs

Impact of Hydroxyl and Methoxy (B1213986) Group Positions on Biological Activity

The substitution pattern of hydroxyl (-OH) and methoxy (-OCH3) groups on the indanone ring system is a critical determinant of biological activity. The precise positioning of these groups influences the molecule's interaction with biological targets, affecting potency and selectivity.

Research into 2-benzylidene-1-indanone (B110557) derivatives as anti-inflammatory agents highlights the sensitivity of the indanone core (Ring A) to substitution. nih.gov A study demonstrated that introducing a hydroxyl group at the C-5 or C-7 position of the indanone ring led to a significant reduction or complete loss of anti-inflammatory activity. nih.gov Conversely, methoxylation at the 5- and 6-positions resulted in derivatives with notable inhibitory activity against both IL-6 and TNF-α. nih.gov This suggests that while some form of oxygenated substitution is tolerated, the nature and position of the substituent are finely tuned for optimal activity.

In the context of monoamine oxidase (MAO) inhibition, the arrangement of hydroxyl and methoxy groups is equally crucial. For instance, a derivative with a 5-methoxy-6-hydroxy substitution pattern showed diminished activity as a selective MAO-B inhibitor compared to its dihydroxyl counterpart, indicating the importance of the dihydroxyl configuration for this specific target. rsc.org In contrast, for acetylcholinesterase (AChE) inhibition, a methoxy group at the 6-position of the indanone core was found to provide a beneficial hydrophobic interaction, enhancing potency. rsc.org

Further studies have reinforced the importance of a hydroxyl group on the indanone moiety for certain activities. SAR studies on 2-benzylidene-1-indanone derivatives as inhibitors of reactive oxygen species (ROS) production revealed that the presence of a hydroxyl group at the C-5, C-6, or C-7 position was a key requirement for activity. mdpi.com

| Indanone Ring Substitution | Biological Target/Activity | Observed Effect | Reference |

|---|---|---|---|

| 5-OH or 7-OH | Anti-inflammatory (IL-6, TNF-α inhibition) | Markedly reduced or no activity | nih.gov |

| 5,6-di-OCH3 | Anti-inflammatory (IL-6, TNF-α inhibition) | Displayed almost equal inhibitory activity to lead compounds | nih.gov |

| 6-OCH3 | AChE Inhibition | Potent inhibition due to hydrophobic interaction | rsc.org |

| 5-OCH3, 6-OH | MAO-B Inhibition | Diminished activity compared to dihydroxyl analog | rsc.org |

| 5-OH, 6-OH, or 7-OH | ROS Production Inhibition | Presence of -OH group is important for activity | mdpi.com |

Role of Exocyclic Double Bonds in Arylidene Indanone Bioactivity

The exocyclic double bond at the 2-position is a hallmark of arylidene indanones and is fundamental to their biological activity. rsc.orgnih.gov This structural feature connects the indanone core to an aryl ring, creating a conjugated α,β-unsaturated ketone system. rsc.org The double bond imparts planarity to the molecule, which facilitates the transmission of electronic effects from the substituents on the aryl ring to the carbonyl group of the indanone. rsc.org

The criticality of this double bond has been demonstrated in multiple SAR studies. For example, its presence was found to be essential for the inhibition of dual-specificity phosphatase (DUSP). rsc.org Similarly, in certain AChE inhibitors, the introduction of a piperidinyl ethoxy group at the 6-position of the indanone core only improved potency when the exocyclic double bond was present; its absence resulted in no enhancement of inhibitory efficiency. rsc.org This underscores that the double bond is not merely a linker but an integral component of the pharmacophore. rsc.org Studies on aurone (B1235358) and indanone derivatives as AChE inhibitors also found that the exocyclic double bond enhanced inhibitory activity. researchgate.net

Influence of Substituent Electronic Effects on Indanone Biological Profiles

The electronic properties of substituents on both the indanone ring and the arylidene portion significantly modulate the biological profiles of these compounds. The α,β-unsaturated ketone system acts as a Michael acceptor, and its reactivity can be tuned by electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). rsc.org

In the context of anti-inflammatory activity, SAR studies of 2-benzylidene-1-indanones showed that the size and nature of alkoxy substituents on the arylidene ring (Ring B) were important. nih.gov Increasing the size of the C-4' alkoxy substituent from a methoxy to an ethoxy group led to a significant decrease in both IL-6 and TNF-α inhibition, suggesting that larger groups are not well-tolerated. nih.gov

For anti-trypanosomal activity, SAR analysis indicated that EDGs attached to the arylidene ring (Ring B) tended to be more favorable than EWGs. thieme-connect.com However, a contradictory finding was also observed, where increased halogenation (an EWG) on the same ring enhanced activity, suggesting a complex interplay of electronic and steric factors. thieme-connect.com

| Compound Series | Substituent Type/Position | Biological Activity | Observed Effect | Reference |

|---|---|---|---|---|

| 2-Benzylidene-1-indanones | Larger alkoxy group (EWG tendency) at C-4' of arylidene ring | Anti-inflammatory | Decreased activity | nih.gov |

| Indanone-based chalcones | Electron-donating group on arylidene ring | Anti-trypanosomal | Favored activity | thieme-connect.com |

| Indanone-based chalcones | Increased halogenation (EWG) on arylidene ring | Anti-trypanosomal | Increased activity | thieme-connect.com |

| Indanone derivatives | Cyano group (EWG) on indanone ring | General Biological Activity | Enhanced activity |

Stereochemical Considerations in Indanone Bioactivity

Stereochemistry plays a vital role in the bioactivity of indanone derivatives. The rigid, cyclic structure of arylidene indanones forces the α,β-unsaturated ketone system to adopt an s-cis conformation, in contrast to the more flexible chalcones which can exist in either s-cis or s-trans conformations. rsc.org This conformational rigidity can be advantageous for specific receptor binding.

Furthermore, the exocyclic double bond in arylidene indanones can exist as E or Z isomers. Geometric inversion from the generally more stable E-isomer to the Z-isomer, which can be induced by UV light, can increase the lipophilicity of the molecule. rsc.org

The cyclization of a planar chalcone (B49325) to form an indanone introduces a chiral center, typically at C-3 (or C-9 in some numbering systems), removing the double bond and creating a non-planar structure. preprints.orgpreprints.org This constrained, non-planar frame can mimic the s-trans conformation of chalcones, which has been shown to be important for the biological activity of that compound class. preprints.orgpreprints.org The stereochemical arrangement of the resulting diastereomers can be determined using techniques like NOESY NMR to analyze dihedral angles and proton orientations, which are critical for understanding interactions at a chiral binding site. preprints.org

Comparative SAR with Related Chemical Scaffolds (e.g., Chalcones)

Arylidene indanones are frequently described as rigid or cyclic cousins of chalcones, as both share a core α,β-unsaturated ketone pharmacophore. rsc.orgsemanticscholar.org However, the cyclization that forms the five-membered indanone ring introduces significant structural differences that translate into distinct biological properties.

Key Differences and Their Implications:

Conformational Rigidity : The most significant difference is the conformational constraint in indanones. The five-membered ring locks the enone system into an s-cis conformation, whereas open-chain chalcones have more rotational freedom. rsc.org This rigidity can lead to higher binding affinity and selectivity if the constrained conformation matches the receptor's binding pocket.

Planarity and Electronic Effects : The arylidene indanone structure is more planar than chalcones, which allows for more effective transmission of electronic effects from substituents on the aryl ring to the carbonyl group. rsc.org

Potency : The structural constraints can lead to enhanced potency. For example, a 4,5,6-trimethoxyindanone-estradiol hybrid was found to be more potent against MCF-7 breast cancer cells than its corresponding chalcone-estradiol precursor. rsc.org

Isomerization : The fixed ring system of indanones eliminates the potential for cis-trans isomerization around the double bond, a problem that can affect the stability and activity of synthetic chalcones. preprints.orgpreprints.org

Reactivity : Computational studies comparing chalcones derived from different ketone starting materials found that 1-indanone-derived chalcones were the most reactive and least stable, suggesting a higher propensity to engage with biological targets. uwlax.edu

| Structural Feature | Arylidene Indanones | Chalcones | Biological Implication | Reference |

|---|---|---|---|---|

| Enone Conformation | Forced s-cis | Flexible (s-cis or s-trans) | Indanone's rigidity can enhance binding affinity and selectivity. | rsc.org |

| Planarity | More planar | Less planar | Better transmission of electronic effects in indanones. | rsc.org |

| Isomerization | No cis-trans isomerization | Can undergo cis-trans isomerization | Indanones offer greater structural stability. | preprints.orgpreprints.org |

| Bioactivity Example | Indanone-estradiol hybrid more potent | Chalcone-estradiol hybrid less potent | Cyclic scaffold can improve potency for specific targets. | rsc.org |

Rational Design Strategies for Enhanced Bioactivity of Indanone Derivatives

The accumulated SAR data provides a powerful foundation for the rational design of new indanone derivatives with enhanced potency and selectivity. vulcanchem.com By understanding which structural modifications lead to improved biological outcomes, researchers can move beyond random screening to a more targeted approach.

Key Design Strategies:

Lead Optimization : This involves taking a promising lead compound and systematically modifying its structure to improve its activity profile. For instance, after identifying a 2-benzylidene-1-indanone derivative (4d) with good anti-inflammatory activity, a lead optimization program was undertaken to modify the indanone ring (Ring A) to further improve its inhibitory effect on IL-6. nih.gov

Pharmacophore Modeling : This computational technique identifies the essential 3D arrangement of functional groups (the pharmacophore) required for biological activity. A novel series of 1-indanone (B140024) alpha1-adrenoceptor antagonists were successfully designed and synthesized based on a 3D-pharmacophore model, leading to compounds with improved activity. nih.gov

Structure-Based Design : When the structure of the biological target is known, molecular docking can be used to predict how different analogs will bind. This approach was used to confirm the binding interactions of an apoptotic indanone derivative with caspase-3, guiding the understanding of its mechanism. nih.gov

Hybrid Molecule Design : This strategy involves combining the indanone scaffold with another known pharmacophore to create a hybrid molecule with dual or enhanced activity. Donepezil (B133215), a leading Alzheimer's drug, features an indanone moiety, and its structure has served as a template for designing new multi-target indanone derivatives that also incorporate features of chalcones to achieve selective MAO-B inhibition. researchgate.netnih.gov

Scaffold Hopping and Modification : Based on SAR, key structural motifs can be identified and modified. For example, recognizing the importance of the 5,6-dimethoxy groups of donepezil for interacting with the cholinesterase enzyme, researchers have explored various substitutions at the 5- and 6-positions of the indanone ring to optimize these interactions. rsc.org

These rational design strategies, informed by comprehensive SAR studies, are crucial for developing the next generation of indanone-based therapeutics with superior efficacy and safety profiles. researchgate.net

Mechanistic Investigations of 5 Hydroxy 6 Methoxy 1 Indanone S Biological Actions

Molecular Target Identification and Ligand-Receptor Interactions for Indanones

The indanone scaffold is a key structural feature in many biologically active compounds, and its derivatives have been shown to interact with a variety of molecular targets. The specific interactions often depend on the substitution pattern on the indanone ring system. For instance, certain indanone derivatives have been identified as potent inhibitors of 5-HT1A receptors and MT2 receptors, which are located in the central nervous system. The presence of hydroxy and methoxy (B1213986) groups on the indanone core, as in 5-Hydroxy-6-methoxy-1-indanone, is believed to play a significant role in binding to molecular targets like enzymes or receptors, thereby influencing the compound's biological activity and specificity.

Studies on various indanone derivatives have revealed interactions with adrenergic receptors, which are involved in various signaling pathways and cellular functions. beilstein-journals.org Furthermore, some indanone derivatives, such as biphenyl-indanones, act as allosteric potentiators of metabotropic glutamate (B1630785) receptors. idrblab.net The design of novel indanone derivatives has also been guided by their interaction with the colchicine-binding site on tubulin. nih.govresearchgate.net Molecular docking studies have been employed to understand these ligand-receptor interactions, for example, to predict the binding mode of indanone derivatives with acetylcholinesterase (AChE). researchgate.net

The identification of receptors for various ligands, including those with an indanone core, can be achieved through advanced chemoproteomic techniques. One such method, TRICEPS, utilizes a reagent that can bind to ligands and their corresponding glycosylated receptors on living cells, allowing for the purification and identification of the receptor peptides by mass spectrometry. nih.gov This technology has been successfully used to identify receptors for a range of ligands under near-physiological conditions. nih.gov Understanding the quantity of these ligand-receptor interactions is also crucial, as it influences the avidity and selectivity of the targeting system. rsc.org

Enzyme Modulation Pathways by Indanone Derivatives

Indanone derivatives have been extensively studied for their ability to modulate the activity of various enzymes, highlighting their therapeutic potential. A significant area of research has been their role as cholinesterase inhibitors, which is relevant for the treatment of Alzheimer's disease. researchgate.netacs.org

Cholinesterase Inhibition:

Many synthetic indanone derivatives have been designed and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netacs.org For example, a series of indanone derivatives containing aminopropoxy benzylidene moieties showed inhibitory potencies (IC50 values) against AChE ranging from 0.12 to 11.92 μM and against BChE from 0.04 to 24.36 μM. researchgate.net Molecular docking studies have suggested that some of these compounds interact with AChE in a manner similar to the established drug donepezil (B133215). researchgate.net The structural features of the indanone derivatives, such as the nature of the substituted amine group and the presence of a double bond, have been shown to influence their inhibitory potency. researchgate.net

Monoamine Oxidase (MAO) Inhibition:

Indanone derivatives have also been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B). worktribe.comdovepress.com This is significant for the potential treatment of neurodegenerative disorders like Parkinson's disease and Alzheimer's disease. dovepress.com For instance, a series of 3-coumaranone derivatives, which are structurally related to 1-indanones, were found to selectively inhibit human MAO-B with IC50 values as low as 0.004 µM. dovepress.com The inhibition of MAO-B by these compounds was found to be reversible. dovepress.com The substitution pattern on the indanone ring plays a crucial role in the inhibitory activity; for example, a 5-methoxy-6-hydroxy substitution was found to diminish MAO-B inhibition compared to a dihydroxyl substitution. rsc.org

Other Enzyme Inhibition: